Antimicrobial Selectivity Profile Differentiates This 4-Fluorophenyl Acetamide from 2‑Aryl Benzimidazole Antifungals
In the Altıntop et al. 2015 study, 21 benzimidazole acetamides were screened [1]. The specific compound 2-(4-fluorophenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide (exact code to be confirmed) is structurally positioned to exhibit a unique antimicrobial fingerprint. While the most active antibacterial agents against Pseudomonas aeruginosa (compounds 2b–2g) and the most potent antifungals against Candida krusei (2p, 2s, 2t, 2u) both achieved MIC values of 125 μg/mL, their selectivity profiles differed markedly. The presence of the 4-fluorophenyl group on the target compound is predicted to shift its spectrum away from the purely antifungal profile of 2p/2s and towards a balanced antibacterial-antifungal profile, based on class-level SAR indicating that electron-withdrawing substituents enhance antibacterial activity [2].
| Evidence Dimension | Antimicrobial spectrum (MIC values against P. aeruginosa and C. krusei) |
|---|---|
| Target Compound Data | Not directly reported; predicted balanced antibacterial/antifungal profile based on 4-fluoro substitution. Class-level SAR suggests enhanced anti-pseudomonal activity. |
| Comparator Or Baseline | Most active antibacterials (2b–2g, MIC 125 μg/mL vs P. aeruginosa); Most active antifungals (2p, 2s, 2t, 2u, MIC 125 μg/mL vs C. krusei) |
| Quantified Difference | Exact MIC values for the target compound are not publicly available. The differentiation is qualitative: the target compound is predicted to combine antibacterial and antifungal properties, unlike the specialized comparators. |
| Conditions | In vitro broth microdilution assay; bacterial strains P. aeruginosa (ATCC 27853) and fungal strain C. krusei (ATCC 6258). |
Why This Matters
For screening libraries, this compound offers a potential dual-action antimicrobial starting point, reducing the need to purchase separate antibacterial and antifungal probes from the same benzimidazole class.
- [1] Altıntop, M.D., Mohsen, U.A., Özkay, Y., Demirel, R. Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Turkish Journal of Pharmaceutical Sciences, 2015, 12(1), 29-38. View Source
- [2] Khalafi-Nezhad, A., Soltani Rad, M.N., Mohabatkar, H., Asrari, Z., Hemmateenejad, B. Design, synthesis, antibacterial and QSAR studies of benzimidazole and imidazole chloroaryloxyalkyl derivatives. Bioorganic & Medicinal Chemistry, 2005, 13(6), 1931-1938. View Source
